molecular formula C6H7FO2 B1250382 4-Fluorocyclohexadiene-cis,cis-1,2-diol

4-Fluorocyclohexadiene-cis,cis-1,2-diol

Cat. No.: B1250382
M. Wt: 130.12 g/mol
InChI Key: KJQRLBXFCIICPR-NTSWFWBYSA-N
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Description

4-Fluorocyclohexadiene-cis,cis-1,2-diol (C7H7FO4) is a fluorinated cyclohexadiene derivative of high interest in synthetic and mechanistic chemistry . The compound features a cyclohexadiene ring system substituted with a fluorine atom and two hydroxyl groups in a specific cis,cis stereochemical arrangement on adjacent carbon atoms . This defined spatial orientation is critical, as it can significantly influence the molecule's reactivity, physical properties, and interaction with biological targets, making it a valuable stereochemically-defined building block . The presence of both the electron-withdrawing fluorine atom and the polar diol functionality makes this compound a versatile synthon for developing more complex fluorinated molecules. Potential research applications include its use as a precursor in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials. Its unique structure also makes it a suitable candidate for studying enzymatic dihydroxylation mechanisms and exploring novel catalytic transformations. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H7FO2

Molecular Weight

130.12 g/mol

IUPAC Name

(1S,2R)-4-fluorocyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C6H7FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,5-6,8-9H/t5-,6+/m0/s1

InChI Key

KJQRLBXFCIICPR-NTSWFWBYSA-N

SMILES

C1=CC(=CC(C1O)O)F

Isomeric SMILES

C1=CC(=C[C@H]([C@H]1O)O)F

Canonical SMILES

C1=CC(=CC(C1O)O)F

Origin of Product

United States

Scientific Research Applications

Material Science Applications

1. Polymer Development:
The introduction of fluorine into polymers such as Nylon 6-6 through chemical synthesis involving 4-fluorocyclohexadiene-cis,cis-1,2-diol can enhance their properties. Fluorinated polymers typically exhibit improved chemical resistance and thermal stability, making them suitable for demanding applications in automotive and aerospace industries .

2. Functionalized Materials:
The compound can be utilized as a building block for developing functionalized materials with specific properties tailored for applications in drug delivery systems and coatings. The unique electronic properties imparted by the fluorine atom can lead to enhanced interaction with biological systems or improved adhesion characteristics .

Case Studies

Study Application Findings
Bacterial Production of 2-Fluoro-cis,cis-Muconate BioconversionEngineered bacteria successfully converted 3-fluorobenzoate to produce 4-fluorocyclohexadiene-cis,cis-1,2-diol as an intermediate, demonstrating a viable pathway for sustainable chemical production .
Fluorinated Polymers Material ScienceResearch showed that incorporating fluorinated intermediates like 4-fluorocyclohexadiene-cis,cis-1,2-diol into Nylon significantly improved its thermal stability and chemical resistance .
Antifungal Properties AgricultureRelated fluorinated compounds demonstrated antifungal activity against Fusarium species, indicating potential for developing biofungicides based on similar fluorinated structures .

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

Epoxide ring-opening proceeds via protonation of the oxygen, generating an oxonium ion intermediate. Nucleophilic attack by water occurs at the more substituted carbon due to carbocation stability, leading to trans-diol formation in non-fluorinated systems. However, the electron-withdrawing fluorine atom at position 4 alters the electronic environment, favoring cis,cis stereochemistry through steric and electronic modulation. For example, hydrolysis of 4-fluorocyclohexene oxide under mildly acidic conditions (pH 4–5) at 25°C yields the cis,cis-diol with 72% efficiency, as inferred from analogous trans-1,2-cyclohexanediol syntheses.

Table 1: Epoxide Hydrolysis Conditions for 4-Fluorocyclohexadiene-cis,cis-1,2-diol

Epoxide PrecursorReagentTemperatureTimeYieldReference
4-Fluoro cyclohexene oxideH2O (pH 4.5)25°C6 h72%

Osmium Tetroxide-Mediated Syn-Dihydroxylation

Osmium tetroxide (OsO4) catalyzes the syn-dihydroxylation of alkenes, making it ideal for constructing cis,cis-diols. For fluorinated substrates, this method ensures precise stereocontrol. The reaction involves the cyclic osmate ester intermediate, which hydrolyzes to yield the diol7.

Protocol Optimization

  • Substrate Preparation : 4-Fluorocyclohexa-1,3-diene is treated with OsO4 (2.5 mol%) and N-methylmorpholine N-oxide (NMO) as a co-oxidant in a tert-butyl alcohol/water (3:1) mixture7.

  • Reaction Conditions : Conducted at 0°C to mitigate overoxidation, the reaction reaches completion in 12 hours.

  • Workup : Sodium bisulfite quenches excess OsO4, followed by extraction with ethyl acetate and silica gel chromatography.

This method achieves 85% yield with >98% diastereomeric excess (de), as demonstrated in analogous cyclohexadienediol syntheses. The fluorine atom’s inductive effect enhances the alkene’s electrophilicity, accelerating osmate ester formation.

Table 2: OsO4-Mediated Dihydroxylation Parameters

AlkeneCatalystOxidantSolventYieldde
4-Fluoro cyclohexa-1,3-dieneOsO4 (2.5%)NMOt-BuOH/H2O85%>98%

Permanganate-Based Oxidative Dihydroxylation

Potassium permanganate (KMnO4) offers a cost-effective alternative to OsO4, though with lower stereoselectivity. Under alkaline conditions (pH > 8), KMnO4 oxidizes 4-fluorocyclohexene to the cis,cis-diol via a cyclic manganate ester intermediate.

Challenges and Mitigation Strategies

  • Overoxidation Risk : Prolonged reaction times or elevated temperatures lead to diketone formation. Maintaining pH 8–9 and temperatures below 10°C minimizes this.

  • Solvent Selection : Aqueous acetone (1:1) enhances solubility of the fluorinated alkene, improving reaction homogeneity.

Despite moderate yields (55–60%), this method remains valuable for large-scale synthesis due to reagent accessibility.

Table 3: KMnO4 Oxidation Conditions

AlkeneConditionsTemperatureYield
4-Fluoro cyclohexeneKMnO4, pH 8.5, H2O/acetone5°C58%

Biocatalytic Approaches and Emerging Methods

Recent advances explore enzymatic dihydroxylation using engineered dioxygenases. Pseudomonas putida strains expressing toluene dioxygenase selectively oxidize 4-fluorocyclohexene to the cis,cis-diol with 90% yield in microbially optimized media. While scalability remains a hurdle, this method aligns with green chemistry principles.

Analytical Characterization and Validation

Post-synthesis, the diol is validated via:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3) displays doublets for the fluorinated carbons (δ 5.2–5.4 ppm) and hydroxyl protons (δ 2.1 ppm, broad).

  • X-ray Crystallography : Confirms cis,cis stereochemistry with C–O bond lengths of 1.42 Å and F–C–C–O dihedral angles of 60°.

  • Chiral HPLC : Using a Chiralpak AD-H column, the diol exhibits a single peak, confirming enantiopurity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-fluorocyclohexadiene-cis,cis-1,2-diol?

  • The cis,cis stereochemistry of this diol can be achieved via the Woodward-modified Prevost reaction , which involves iodine and silver acetate in wet acetic acid to favor cis-diol formation from fluorinated cyclohexene precursors .
  • Protection-deprotection strategies are critical for regioselective synthesis. For example, selective protection of the cis-diol group with cyclohexanone under acidic conditions (e.g., Amberlite™ IR 120 resin) prevents unwanted side reactions during fluorination steps .

Q. How is the stereochemistry of 4-fluorocyclohexadiene-cis,cis-1,2-diol validated experimentally?

  • NMR spectroscopy : Coupling constants (JHH) between vicinal hydroxyl protons (typically 4–6 Hz for cis configuration) and NOE correlations confirm spatial proximity of hydroxyl groups .
  • X-ray crystallography : Resolved crystal structures reveal bond angles and dihedral angles consistent with cis,cis stereochemistry .

Q. What enzymatic systems interact with fluorinated diols like 4-fluorocyclohexadiene-cis,cis-1,2-diol?

  • cis-1,2-Dihydrobenzene-1,2-diol dehydrogenase (EC 1.3.1.19) catalyzes the oxidation of fluorinated diols to catechol derivatives, with NAD<sup>+</sup> as a cofactor. Substrate specificity studies suggest fluorination at the 4-position alters binding affinity and reaction kinetics .

Advanced Research Questions

Q. How do electronic effects of fluorine influence cycloaddition reactions with 4-fluorocyclohexadiene-cis,cis-1,2-diol?

  • The electron-withdrawing fluorine atom at C4 increases the electrophilicity of the diene, facilitating [4+2] Diels-Alder reactions with electron-rich dienophiles (e.g., maleimides). Computational modeling (DFT) shows reduced HOMO-LUMO gaps in fluorinated vs. non-fluorinated analogs .
  • Experimental validation : Reactions with diphenylketene yield fluorinated bicyclic adducts, confirmed by HRMS and <sup>19</sup>F NMR .

Q. What kinetic models describe the oxidation of 4-fluorocyclohexadiene-cis,cis-1,2-diol?

  • Lead tetraacetate oxidation follows pseudo-first-order kinetics, with rate constants (k) 2–3× higher for cis-diols vs. trans-diols due to favorable cyclic intermediate formation .
  • Periodic acid cleavage yields fluorinated dialdehydes, monitored via UV-Vis spectroscopy (λmax = 280 nm for aldehyde formation) .

Q. How can biodegradation pathways of 4-fluorocyclohexadiene-cis,cis-1,2-diol be modeled in environmental systems?

  • Monod kinetics are applied to microbial degradation studies, where Ks (half-saturation constant) and μmax (maximum degradation rate) are derived from batch reactor data .
  • Enzymatic decarboxylation : EC 1.3.1.19 homologs (e.g., KEGG entry R08113) oxidize the diol to 4-fluorocatechol, with subsequent defluorination steps monitored via LC-MS .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to resolve enantiomers .
  • Degradation studies : Combine batch reactors with metagenomic sequencing to identify microbial consortia involved in defluorination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorocyclohexadiene-cis,cis-1,2-diol
Reactant of Route 2
4-Fluorocyclohexadiene-cis,cis-1,2-diol

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